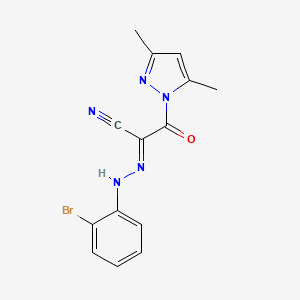
(1E)-N-(2-bromoanilino)-2-(3,5-dimethylpyrazol-1-yl)-2-oxoethanimidoyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1E)-N-(2-bromoanilino)-2-(3,5-dimethylpyrazol-1-yl)-2-oxoethanimidoyl cyanide” is a chemical compound. Unfortunately, there is not much specific information available about this compound .
Chemical Reactions Analysis
The chemical reactions involving this compound are not specified in the retrieved data .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the retrieved data .Scientific Research Applications
Molecular Structure and Packing
The compound (1E)-N-(2-bromoanilino)-2-(3,5-dimethylpyrazol-1-yl)-2-oxoethanimidoyl cyanide shares structural similarities with compounds studied for their unique molecular structures and interactions. For instance, N-[(3,5-Dimethylpyrazol-1-yl)methyl]phthalimide was examined for its molecular structure and packing, stabilized by intramolecular hydrogen-bonding and C—H⋯π interactions, highlighting the compound's stable molecular arrangement and potential for further chemical applications (Wang, Jian, & Liu, 2008).
Synthesis and Cytotoxicity
Compounds related to (1E)-N-(2-bromoanilino)-2-(3,5-dimethylpyrazol-1-yl)-2-oxoethanimidoyl cyanide have been synthesized and studied for their cytotoxic effects. For example, bis(pyrazol-1-yl)-Alkane derivatives with Polymethylene Linkers were synthesized, displaying interest as precursors to mesoionic N-heterocyclic carbene complexes. These compounds' cytotoxicity was studied against THP-1 monocytic leukemia cells (Zatonskaya et al., 2016). Additionally, new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole demonstrated anticancer activity, further underlining the potential biomedical applications of related compounds (Metwally, Abdelrazek, & Eldaly, 2016).
Electronic and Photophysical Properties
Studies on compounds with structural similarities reveal fascinating electronic and photophysical properties. For instance, thermochromic and photoresponsive cyanometalate Fe/Co squares were reported to control the electron transfer temperature, showcasing the potential of such compounds in molecular electronics (Zhang et al., 2014).
Ligand Design and Self-assembly
Related compounds have also been used in the design of sophisticated ligand systems and self-assembly processes. For example, the ligand 4,6-bis(pyrazol-1-yl)pyrimidine and its derivatives were used with Cu(I) centers to form different [2 x 2] metallic grids, showcasing diverse structural possibilities and potential applications in materials science (Manzano et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1E)-N-(2-bromoanilino)-2-(3,5-dimethylpyrazol-1-yl)-2-oxoethanimidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN5O/c1-9-7-10(2)20(19-9)14(21)13(8-16)18-17-12-6-4-3-5-11(12)15/h3-7,17H,1-2H3/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSLIBQYRZZDES-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C(=NNC2=CC=CC=C2Br)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C(=O)/C(=N/NC2=CC=CC=C2Br)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2571568.png)
![3,4,5-trimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2571569.png)
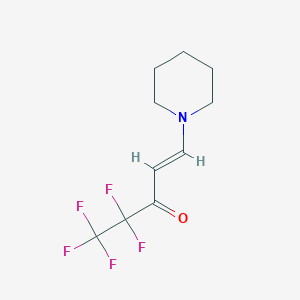
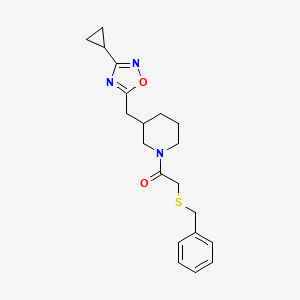
![1-[(3R)-3-(3-Chlorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2571572.png)
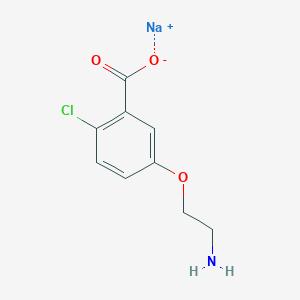
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B2571576.png)
![6-Chloro-4-[(4-ethylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2571578.png)
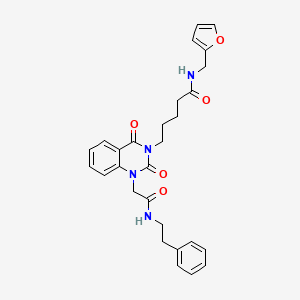
![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2571582.png)
![(E)-3,4-difluoro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2571583.png)

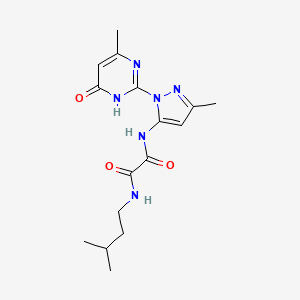
![oxadiazol-5-yl]-3H-pyrimidin-4-one](/img/structure/B2571588.png)